molecular formula C15H13NO3S2 B2504880 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide CAS No. 2034400-08-1

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide

Cat. No.: B2504880
CAS No.: 2034400-08-1
M. Wt: 319.39
InChI Key: XRLTYXADAOEHBI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and a hydroxyethyl group substituted with two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the preparation of 2-hydroxy-2,2-di(thiophen-2-yl)ethanol. This can be achieved through the reaction of thiophene-2-carbaldehyde with a suitable reducing agent.

    Coupling with Furan-3-carboxylic Acid: The hydroxyethyl intermediate is then coupled with furan-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid to the carboxamide using an amine source, typically ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and functional groups.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the synthesis of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid: Similar structure but lacks the furan ring and carboxamide group.

    Thiophene-2-carboxamide: Contains the carboxamide group but lacks the hydroxyethyl and furan components.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-14(11-5-6-19-9-11)16-10-15(18,12-3-1-7-20-12)13-4-2-8-21-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLTYXADAOEHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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